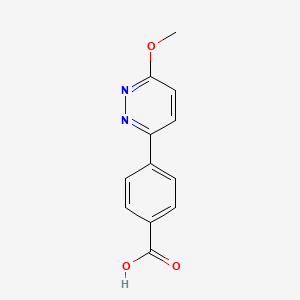

4-(6-methoxypyridazin-3-yl)benzoic Acid

描述

4-(6-Methoxypyridazin-3-yl)benzoic acid (CAS: 281232-88-0) is a heterocyclic benzoic acid derivative featuring a pyridazine ring substituted with a methoxy group at the 6-position and a benzoic acid moiety at the 3-position. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.23 g/mol . This compound is structurally characterized by the para-substitution of the pyridazine and benzoic acid groups, which distinguishes it from positional isomers and analogs.

属性

IUPAC Name |

4-(6-methoxypyridazin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O3/c1-17-11-7-6-10(13-14-11)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZFOYFVDMNGDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70463406 | |

| Record name | 4-(6-methoxypyridazin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

281232-88-0 | |

| Record name | 4-(6-methoxypyridazin-3-yl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70463406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 4-(6-methoxypyridazin-3-yl)benzoic acid involves several steps, typically starting with the preparation of the methoxypyridazine intermediate. This intermediate is then subjected to various reaction conditions to introduce the benzoic acid moiety. Common synthetic routes include:

Nitration and Reduction: The starting material undergoes nitration followed by reduction to form the methoxypyridazine intermediate.

Coupling Reactions: The intermediate is then coupled with a benzoic acid derivative under specific conditions to yield the final product.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently .

化学反应分析

4-(6-Methoxypyridazin-3-yl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups on the benzoic acid or methoxypyridazine moieties are replaced with other groups.

科学研究应用

4-(6-Methoxypyridazin-3-yl)benzoic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

作用机制

The mechanism of action of 4-(6-methoxypyridazin-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

相似化合物的比较

3-(6-Methoxypyridazin-3-yl)benzoic acid (CAS: 1235441-37-8)

- Molecular Formula : C₁₂H₁₀N₂O₃ (identical to the target compound).

- Key Difference : The benzoic acid group is attached to the pyridazine ring at the 3-position instead of the 4-position. This meta-substitution alters electronic properties and may reduce acidity compared to the para-substituted target compound .

- Applications: Similar use as a synthetic intermediate, but differences in reactivity have been noted in coupling reactions .

(4-(6-Methoxypyridazin-3-yl)phenyl)methanol (CAS: 281232-94-8)

- Molecular Formula : C₁₂H₁₂N₂O₂.

- Key Difference : The carboxylic acid group is replaced by a hydroxymethyl group, significantly reducing acidity (pKa ~15 vs. ~4.2 for benzoic acid). This modification enhances solubility in polar solvents .

Pyridine-Based Analogs

Pyridine derivatives are common analogs due to their similar aromaticity but distinct electronic profiles.

4-(5-Methoxypyridin-3-yl)benzoic acid (CAS: 219671-80-4)

- Molecular Formula: C₁₃H₁₁NO₃.

- Key Difference : Pyridine ring replaces pyridazine, with a methoxy group at the 5-position. The absence of a second nitrogen atom in the ring reduces hydrogen-bonding capacity and increases lipophilicity (clogP: 1.8 vs. 1.2 for the pyridazine analog) .

- Applications : Used in kinase inhibitor synthesis, highlighting the role of nitrogen positioning in target binding .

4-(2-Cyanopyridin-3-yl)benzoic acid (CAS: 219671-80-4^1)

- Molecular Formula : C₁₃H₈N₂O₂.

- Key Difference: A cyano group at the 2-position of the pyridine ring introduces strong electron-withdrawing effects, lowering the pKa of the benzoic acid (estimated pKa ~3.5) compared to the methoxy-substituted analog .

Functionalized Derivatives

Salazodine (INN: Salazodine)

4-(6-Chloroimidazo[1,2-b]pyridazin-3-yl)benzoic acid

- Key Difference : An imidazo-pyridazine fused ring system with a chlorine substituent. This enhances electrophilicity and reactivity in cross-coupling reactions .

- Applications : Intermediate in antimalarial drug candidates, demonstrating the importance of halogenation in bioactivity .

Comparative Data Table

Key Observations

Heterocycle Impact : Pyridazine analogs exhibit higher polarity and lower clogP than pyridine derivatives, influencing pharmacokinetic profiles .

Functional Groups: Electron-withdrawing groups (e.g., cyano) lower pKa, while hydroxymethyl groups improve solubility .

Discrepancies and Limitations

- Pharmacological Data : Direct biological activity data for this compound are absent in the provided sources, necessitating further experimental validation.

生物活性

4-(6-Methoxypyridazin-3-yl)benzoic acid is a compound that has garnered attention in pharmacological research due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀N₂O₃, with a molecular weight of approximately 230.22 g/mol. Its structure includes a benzoic acid moiety substituted with a 6-methoxypyridazin-3-yl group, which contributes to its distinct chemical properties and biological interactions.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

- Antibacterial Activity : Studies have shown that this compound possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, it demonstrated remarkable activity compared to standard antibiotics like Gentamycin .

Table 1: Antibacterial Activity Comparison

| Compound | Gram-positive (Staphylococcus aureus) | Gram-negative (Escherichia coli) |

|---|---|---|

| This compound | Moderate Activity | Excellent Activity |

| Gentamycin | High Activity | High Activity |

The mechanism through which this compound exerts its antibacterial effects is not fully elucidated. However, it is believed that the pyridazine ring may enhance interactions with bacterial enzymes or cell membranes, disrupting their function .

Case Studies

Several studies have explored the biological efficacy of this compound:

- Study on Antibacterial Properties : In vitro tests revealed that this compound exhibited higher antibacterial activity than several synthesized derivatives. The compound was particularly effective against E. coli, indicating its potential as an antibacterial agent in clinical settings .

- Research on Anti-inflammatory Effects : Another study indicated that derivatives of this compound could modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The presence of the methoxy group may play a role in enhancing anti-inflammatory activity through modulation of cytokine release .

Synthesis and Derivatives

The synthesis of this compound can be achieved via various methods, including the Suzuki-Miyaura coupling reaction, which allows for efficient formation of the desired structure. This synthetic versatility enables the exploration of numerous derivatives with potentially enhanced biological activities.

Table 2: Comparison of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 4-(6-Methylpyridazin-3-yl)benzoic Acid | C₁₂H₁₀N₂O₂ | Contains a methyl group instead of methoxy |

| 4-(6-Chloropyridazin-3-yl)benzoic Acid | C₁₂H₉ClN₂O₂ | Chlorine substituent increases electrophilicity |

| 4-(6-Aminopyridazin-3-yl)benzoic Acid | C₁₂H₁₁N₃O₂ | Amino group enhances hydrogen bonding capabilities |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。